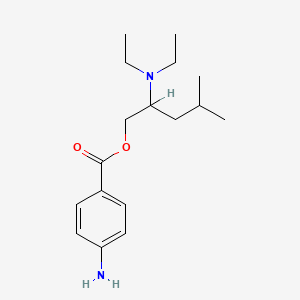

Leucinocaine

Description

Properties

CAS No. |

92-23-9 |

|---|---|

Molecular Formula |

C17H28N2O2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

[2-(diethylamino)-4-methylpentyl] 4-aminobenzoate |

InChI |

InChI=1S/C17H28N2O2/c1-5-19(6-2)16(11-13(3)4)12-21-17(20)14-7-9-15(18)10-8-14/h7-10,13,16H,5-6,11-12,18H2,1-4H3 |

InChI Key |

MLHBDHJHNDJBLI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leucinocaine; Leucinocainum; S.F. 147; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Leucinocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinocaine, a compound closely related to and often used interchangeably with Lidocaine in scientific literature, is a local anesthetic of the amide class. Its primary clinical application is the induction of local anesthesia for a variety of medical and surgical procedures. The core mechanism of action, which is the focus of this guide, revolves around its interaction with voltage-gated sodium channels, leading to a reversible block of nerve impulse conduction. Beyond this primary function, this compound/Lidocaine exhibits complex interactions with various intracellular signaling pathways, contributing to both its therapeutic and potential toxic effects. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. By blocking these channels, this compound prevents the influx of sodium ions that is necessary for membrane depolarization, thereby inhibiting the transmission of nerve impulses and resulting in a loss of sensation in the innervated area.

The interaction of this compound with sodium channels is state-dependent, meaning its affinity for the channel varies depending on the channel's conformational state (resting, open, or inactivated). This compound exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][2][3] This property is fundamental to its use-dependent and voltage-dependent blockade. During periods of high-frequency neuronal firing, sodium channels spend more time in the open and inactivated states, leading to an enhanced blocking effect of this compound. This is known as phasic block , which is an incremental inhibition with repetitive depolarization. In contrast, tonic block refers to the inhibition of sodium channels in resting fibers.[4][5]

The binding site for this compound is located in the inner pore of the sodium channel. Specific amino acid residues within the S6 transmembrane segments of domains I, III, and IV contribute to the binding pocket.

Quantitative Data: Potency of Lidocaine on Voltage-Gated Sodium Channel Isoforms

The potency of Lidocaine varies among the different isoforms of voltage-gated sodium channels. This differential affinity can influence its tissue-specific effects and side-effect profile. The half-maximal inhibitory concentration (IC50) is a common measure of drug potency.

| Nav Isoform | Experimental Condition | IC50 (µM) | Reference(s) |

| Nav1.4 (skeletal muscle) | Tonic Block (inactivated state) | ~19 | |

| Tonic Block (resting state) | ~491 | ||

| Nav1.5 (cardiac) | Tonic Block (inactivated state, holding potential -80 mV) | 17 (adult), 20 (neonatal) | |

| Tonic Block (resting state) | ~440 | ||

| Inactivated state | ~12 | ||

| Nav1.7 (peripheral nerve) | Phasic Block (10 Hz) | 9.7 | |

| Tonic Block | 450 | ||

| Nav1.8 (peripheral nerve) | Tonic Block | 104 |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

This protocol outlines the general procedure for recording sodium currents from isolated cells (e.g., neurons, HEK293 cells expressing specific Nav isoforms) to assess the blocking effects of this compound.

a. Cell Preparation:

-

Culture cells on glass coverslips to a confluency of 50-70%.

-

Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with extracellular solution.

b. Solutions:

-

Extracellular (Bath) Solution (example composition in mM):

-

140 NaCl

-

4 KCl

-

2 CaCl₂

-

1 MgCl₂

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH.

-

Osmolarity ~310 mOsm.

-

-

Intracellular (Pipette) Solution (example composition in mM):

-

140 CsF (or CsCl, to block K⁺ channels)

-

10 NaCl

-

1 EGTA

-

10 HEPES

-

Adjust pH to 7.2 with CsOH.

-

Osmolarity ~300 mOsm.

-

c. Recording Procedure:

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.

-

Allow the cell to equilibrate with the pipette solution for several minutes.

-

Apply voltage-clamp protocols to elicit and record sodium currents.

d. Voltage-Clamp Protocols:

-

To Measure Tonic Block:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a peak sodium current.

-

Perfuse the bath with the desired concentration of this compound and repeat the test pulse until a steady-state block is achieved.

-

The percentage reduction in the peak current represents the tonic block.

-

-

To Measure Use-Dependent (Phasic) Block:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5-10 Hz).

-

Record the peak sodium current for each pulse in the train.

-

The progressive decrease in current amplitude during the pulse train demonstrates use-dependent block.

-

Secondary Mechanisms: Modulation of Intracellular Signaling Pathways

This compound/Lidocaine also influences several key intracellular signaling pathways, which may contribute to its anti-inflammatory and neurotoxic properties.

Inhibition of the NF-κB Signaling Pathway

Lidocaine has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lidocaine has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.

Activation of the p38 MAPK Signaling Pathway

In the context of neurotoxicity, Lidocaine has been demonstrated to activate the p38 mitogen-activated protein kinase (MAPK) pathway. This activation appears to be dependent on an increase in intracellular calcium concentration. The activated p38 MAPK can then trigger downstream events, including the activation of arachidonic acid pathways, which contribute to neuronal apoptosis and dysfunction.

Modulation of the Notch Signaling Pathway

Lidocaine has also been implicated in the modulation of the Notch signaling pathway. Specifically, it has been shown to upregulate the expression of the Notch ligand Delta-like 4 (Dll4), Notch receptors (Notch1, Notch2), and downstream target genes such as Hes1 and Csl. The Dll4-Notch signaling axis plays a critical role in cell fate decisions, including myogenesis. The activation of this pathway by Lidocaine may be involved in its effects on muscle regeneration and the maintenance of satellite cells.

The primary mechanism of action of this compound is the state-dependent blockade of voltage-gated sodium channels, which effectively inhibits nerve impulse conduction. The quantitative differences in its potency across various sodium channel isoforms underscore the potential for developing more selective local anesthetics. Furthermore, the modulation of key intracellular signaling pathways, including NF-κB, p38 MAPK, and Notch, reveals a more complex pharmacological profile for this compound/Lidocaine. These secondary effects likely contribute to its diverse clinical and preclinical activities, ranging from anti-inflammatory actions to potential neurotoxicity. A thorough understanding of these multifaceted mechanisms is essential for the rational design and development of new therapeutic agents in the fields of anesthesiology, pain management, and beyond.

References

- 1. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in steady-state inactivation between Na channel isoforms affect local anesthetic binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano-2',6'-xylide, a neutral lidocaine homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Lidocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic and class-Ib antiarrhythmic drug, is a cornerstone of modern medicine.[1][2] Its efficacy in blocking nerve impulses has made it an indispensable tool in various clinical procedures.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of Lidocaine, offering detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and synthesis workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Synthesis of Lidocaine

The synthesis of Lidocaine is typically achieved through a two-step process.[3] The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate, α-chloro-2,6-dimethylacetanilide. The subsequent step is a nucleophilic substitution reaction where the intermediate is treated with diethylamine to yield Lidocaine.

Experimental Protocols

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

This procedure involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate.

-

Materials:

-

2,6-dimethylaniline (3.0 mL)

-

Glacial acetic acid (15 mL)

-

Chloroacetyl chloride (2.0 mL)

-

0.333 M Aqueous sodium acetate solution (25 mL)

-

Cold distilled water

-

-

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.

-

To this solution, add 2.0 mL of chloroacetyl chloride.

-

Add 25 mL of 0.333 M aqueous sodium acetate solution to the reaction mixture.

-

Cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold distilled water.

-

The resulting product, α-chloro-2,6-dimethylacetanilide, is then dried.

-

Step 2: Synthesis of Lidocaine

The second step involves the reaction of the previously synthesized α-chloro-2,6-dimethylacetanilide with diethylamine.

-

Materials:

-

α-chloro-2,6-dimethylacetanilide (from Step 1)

-

Toluene (25 mL)

-

Diethylamine (7.5 mL)

-

Distilled water

-

3 M Hydrochloric acid

-

3 M Sodium hydroxide

-

-

Procedure:

-

In a 50-mL round-bottomed flask, add the dried α-chloro-2,6-dimethylacetanilide, 25 mL of toluene, and 7.5 mL of diethylamine.

-

Reflux the mixture for 90 minutes.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with three 50 mL portions of distilled water.

-

Extract the organic layer with two 20 mL portions of 3 M HCl.

-

Combine the aqueous extracts and cool in an ice bath.

-

Make the solution strongly basic by adding 3 M NaOH.

-

Extract the aqueous layer with two portions of an organic solvent like pentane or ether.

-

The organic layers are combined, dried over an anhydrous salt, and the solvent is evaporated to yield crude Lidocaine.

-

The crude product can be further purified by recrystallization.

-

Characterization of Lidocaine

A battery of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized Lidocaine. These include spectroscopic methods and chromatographic analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂O | |

| Molecular Weight | 234.34 g/mol | |

| Melting Point | 66-69 °C | |

| pKa | 7.9 | |

| Solubility | Very soluble in alcohol and chloroform; sparingly soluble in water. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppm Multiplicity Integration Assignment 8.92 s 1H NH 7.09 m 3H Ar-H 3.22 s 2H CO-CH₂-N 2.68 q 4H N-(CH₂-CH₃)₂ 2.23 s 6H Ar-CH₃ | 1.13 | t | 6H | N-(CH₂-CH₃)₂ |

-

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppm Assignment 170.1 C=O 135.4 Ar-C (quaternary) 133.7 Ar-C (quaternary) 128.2 Ar-CH 127.5 Ar-CH 57.5 CO-CH₂-N 50.7 N-(CH₂-CH₃)₂ 18.6 Ar-CH₃ | 12.6 | N-(CH₂-CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3450, 3383 | N-H stretching | |

| ~3000 | C-H stretching (aromatic and aliphatic) | |

| 1655 | C=O stretching (amide I) | |

| ~1540 | N-H bending (amide II) |

Mass Spectrometry (MS)

| m/z | Interpretation | Reference |

| 235 | [M+H]⁺ (monoprotonated molecule) | |

| 86 | [CH₂N(CH₂CH₃)₂]⁺ (base peak) |

Chromatographic Data

High-Performance Liquid Chromatography (HPLC)

| Parameter | Value | Reference |

| Column | C18 reversed-phase | |

| Mobile Phase | Acetonitrile: 0.05 M sodium phosphate buffer (pH 6.0) (35:65) with 0.05% diethylamine | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 210 nm | |

| Retention Time | ~7.9 min | |

| Linearity Range | 1.25 - 25.0 µg/mL | |

| Limit of Quantification (LOQ) | 0.25 µg/mL | |

| Recovery | 96% - 100% |

Mechanism of Action and Experimental Workflows

Signaling Pathway of Lidocaine

Lidocaine exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This blockage prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

References

Leucinocaine (Lidocaine): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Leucinocaine, more commonly known as Lidocaine.[1][2][3] As a widely utilized local anesthetic and Class Ib antiarrhythmic agent, a thorough understanding of its molecular features and biological interactions is paramount for its effective and safe application in clinical and research settings.[2][4] This document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its influence on various cellular signaling pathways. Furthermore, it outlines key experimental protocols for its synthesis and analysis. All quantitative data are presented in structured tables for ease of comparison, and complex biological and experimental processes are illustrated using diagrammatic representations.

Chemical Structure and Identification

Lidocaine is an amino amide-type local anesthetic. Its structure consists of a hydrophilic tertiary amine and a lipophilic aromatic ring, linked by an amide bond. This amphipathic nature is crucial for its anesthetic activity, allowing it to penetrate nerve membranes.

Table 1: Chemical Identifiers for Lidocaine

| Identifier | Value |

| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |

| SMILES String | CCN(CC)CC(=O)Nc1c(C)cccc1C |

| CAS Number | 137-58-6 |

| Molecular Formula | C₁₄H₂₂N₂O |

| Molecular Weight | 234.34 g/mol |

| InChI Key | NNJVILVZKWQKPM-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of Lidocaine influence its absorption, distribution, and duration of action.

Table 2: Physicochemical Properties of Lidocaine

| Property | Value |

| Melting Point | 68-69 °C |

| Boiling Point | 180-182 °C at 4 mmHg |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, chloroform, and oils. |

| pKa | 7.7 |

| LogP (Octanol/Water) | 2.44 |

Pharmacological Properties

Mechanism of Action

Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels in the neuronal cell membrane. By binding to the sodium channels, Lidocaine inhibits the transient increase in permeability to sodium ions that is necessary for the generation and conduction of nerve impulses. This action prevents the depolarization of the nerve membrane and the propagation of action potentials, resulting in a reversible loss of sensation.

As a Class Ib antiarrhythmic agent, Lidocaine acts on the sodium channels of cardiac myocytes, particularly in depolarized tissue. It shortens the action potential duration and reduces the effective refractory period.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Lidocaine

| Parameter | Value |

| Bioavailability | 35% (oral), 3% (topical) |

| Protein Binding | 60-80% (primarily to alpha-1-acid glycoprotein) |

| Metabolism | Hepatic (primarily by CYP3A4) to active metabolites (MEGX) and inactive metabolites. |

| Elimination Half-life | 1.5-2 hours |

| Excretion | Primarily renal |

Pharmacodynamics

The pharmacodynamic effects of Lidocaine are dose-dependent and related to its plasma concentration. At therapeutic concentrations for local anesthesia, it produces a localized nerve blockade. Systemic exposure can lead to effects on the central nervous system (CNS) and cardiovascular system. CNS effects can range from drowsiness and dizziness to seizures at high concentrations. Cardiovascular effects include hypotension and bradycardia.

Signaling Pathways

Lidocaine has been shown to modulate several intracellular signaling pathways, contributing to its anti-inflammatory and potential anti-cancer effects.

-

NF-κB Signaling Pathway: Lidocaine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-2.

References

An In-depth Technical Guide to the Discovery and History of Lidocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Lidocaine, a foundational local anesthetic. The information presented is intended for an audience with a professional background in biomedical sciences and drug development.

Discovery and Historical Context

Lidocaine, initially named 'xylocaine', was first synthesized in 1943 by the Swedish chemist Nils Löfgren.[1] This breakthrough marked a significant advancement in the field of local anesthesia, which until then was dominated by ester-type anesthetics like procaine.[2] The first injection anesthesia experiments were bravely conducted by Löfgren's colleague, Bengt Lundqvist, on himself.[1] The drug was subsequently marketed in 1949 and has since become an indispensable tool in medicine.[1] Lidocaine's development arose from research on isogramine, a compound found to have weak anesthetic properties.[2] This led Löfgren and his colleagues to synthesize a series of amino-amides, culminating in the discovery of lidocaine (2-dimethylaminoacet-2, 6-xylidide), which demonstrated a superior clinical profile compared to procaine.

Physicochemical and Pharmacokinetic Properties

The following tables summarize key quantitative data for Lidocaine, providing a consolidated reference for its chemical and biological characteristics.

Table 1: Physicochemical Properties of Lidocaine

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂N₂O | |

| Molecular Weight | 234.34 g/mol | |

| Melting Point | 68-69 °C | |

| Boiling Point | 180-182 °C at 4 mmHg | |

| pKa | 8.0 | |

| LogP (Octanol/Water Partition Coefficient) | 2.44 | |

| Water Solubility | 4100 mg/L (at 30 °C) |

Table 2: Pharmacokinetic Parameters of Lidocaine

| Parameter | Value | Species/Conditions | Source(s) |

| Volume of Distribution at Steady State (Vss) | 66 to 194 L | Adults | |

| Total Clearance | 22 to 49 L/h | Adults | |

| Elimination Half-life | 1.5 to 2 hours | Following intravenous bolus injection | |

| Protein Binding | 64% | ||

| Bioavailability (Topical) | 71.02% | ||

| Time to Maximum Concentration (Tmax) (IV) | 0.05 h | ||

| Time to Maximum Concentration (Tmax) (Topical) | 0.21 h |

Table 3: Toxicological Data for Lidocaine

| Parameter | Value | Species | Route of Administration | Source(s) |

| LD50 | 292 mg/kg | Mouse | Oral | |

| LD50 | 335 mg/kg | Rat | Subcutaneous | |

| LD50 | 63 mg/kg | Mouse | Intraperitoneal | |

| LD50 | 15 mg/kg | Mouse | Intravenous | |

| LD50 | 21 mg/kg | Rat | Intravenous | |

| EC50 (Growth Inhibition) | 780 mg/L | Pseudokirchinella subcapitata (Green Algae) | - | |

| EC50 (Immobility) | 104 mg/L | Daphnia magna | - | |

| LC50 (Mortality) | 106 mg/L | Brachydanio rerio (Zebra fish) | - | |

| LC50 (Mortality) | 81.7 mg/L | Thamnocephalus platyurus (Fairy Shrimp) | - |

Mechanism of Action: Signaling Pathway

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to these channels, lidocaine inhibits the transient influx of sodium ions that is necessary for the generation and propagation of action potentials. This blockade is use-dependent, meaning that the drug has a higher affinity for sodium channels that are in the open or inactivated states, which are more prevalent during high-frequency neuronal firing, such as that which occurs during pain signaling. The interaction with the S4 segments in domains III and IV of the sodium channel is crucial for this effect.

References

Navigating the Physicochemical Landscape of Leucinocaine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Leucinocaine, with a primary focus on its solubility and stability characteristics. Given the close structural and functional relationship, and the greater availability of public data, information on Lidocaine is utilized as a strong proxy to elucidate the behavior of this compound. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in the development and formulation of pharmaceuticals involving this active pharmaceutical ingredient (API).

This compound: A Profile

This compound, a local anesthetic, is structurally and functionally related to Lidocaine. Understanding its solubility and stability is paramount for the successful development of safe, effective, and stable pharmaceutical formulations. These parameters critically influence the drug's bioavailability, therapeutic efficacy, and shelf-life.

Solubility Profile of this compound

The solubility of an API is a critical determinant of its dissolution rate and subsequent absorption. The following tables summarize the known solubility characteristics of Lidocaine, which are expected to be highly indicative of this compound's behavior.

Table 1: Solubility of Lidocaine in Various Solvents

| Solvent | Solubility Description | Quantitative Data (at specific temperatures) |

| Water | Practically insoluble (as free base)[1][2] | 410 mg/L (at 30 °C)[3] |

| Water (as Hydrochloride salt) | Very soluble[3][4] | 50 mg/mL |

| Ethanol | Very soluble | 4 mg/mL |

| Methanol | Very soluble | - |

| Chloroform | Soluble | - |

| Diethyl Ether | Soluble | Insoluble (as Hydrochloride salt) |

| Benzene | Very soluble | Soluble |

| Acetone | Soluble | - |

| Oils | Dissolves in oils | Castor oil: 538.46 mg/mL; Triacetin: 530.73 mg/mL |

Table 2: Influence of pH and Temperature on Aqueous Solubility

| Factor | Effect on Solubility | Notes |

| pH | The aqueous solubility of the free base is pH-dependent. Solubility increases in acidic conditions due to the formation of the more soluble hydrochloride salt. | The pKa of Lidocaine is approximately 7.8. At a pH above this, the less soluble free base predominates, potentially leading to precipitation. The pH of maximum stability in aqueous solution is between 3 and 6. |

| Temperature | Solubility generally increases with a rise in temperature. | This is a common characteristic for most solid solutes dissolving in liquid solvents. |

Stability Profile of this compound

Evaluating the stability of an API under various stress conditions is mandated by regulatory bodies and is crucial for determining its intrinsic stability, identifying potential degradation products, and establishing appropriate storage conditions and shelf-life. Forced degradation studies are instrumental in this assessment.

Table 3: Summary of Forced Degradation Studies on Lidocaine

| Stress Condition | Methodology | Observations and Degradation Products |

| Acid Hydrolysis | Refluxing in 5.0 N HCl at 100°C for 24 hours. | Approximately 22.9% degradation was observed. The primary degradation product is 2,6-dimethylaniline. Formation of the secondary amine salt has also been reported. |

| Alkaline Hydrolysis | Treatment with 0.1 M NaOH at 60°C. | Lidocaine is relatively stable in alkaline medium, with about 85% of the drug remaining after 10 days. However, it is considered practically stable under less stringent alkaline conditions. |

| Oxidative Degradation | Treatment with 3% to 10% H₂O₂ at room temperature or 40°C. | Significant degradation occurs, particularly at elevated temperatures. The formation of an N-oxide has been observed. |

| Photolytic Degradation | Exposure to UV light (e.g., in a photostability chamber). | Lidocaine is generally considered to be photostable, with no significant degradation observed. |

| Thermal Degradation | Exposure of solid drug to dry heat (e.g., 50°C for 7 days or 120°C for up to 72 hours). | Lidocaine is thermally stable as a solid, with no significant degradation reported under these conditions. |

Experimental Protocols

The following sections provide detailed methodologies for conducting solubility and stability studies, based on established scientific practices.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (or Lidocaine as a proxy) powder

-

Selected solvents (e.g., water, ethanol, phosphate buffer of various pH)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify the degradation pathways and products of a drug substance under stress conditions.

Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound (or Lidocaine as a proxy)

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Water for injection or purified water

-

pH meter

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

Mass Spectrometer (MS) for identification of degradation products

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent. For each stress condition, mix the stock solution with the respective stress agent in a clean vial. A control sample (drug in solvent without stressor) should also be prepared.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the drug solution and heat (e.g., at 60-80°C) for a specified duration.

-

Alkaline Hydrolysis: Add NaOH to the drug solution and heat (e.g., at 60-80°C) for a specified duration.

-

Oxidation: Add H₂O₂ to the drug solution and keep it at room temperature or heat gently for a specified duration.

-

Photostability: Expose the drug solution (and solid drug) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Thermal Stability: Expose the solid drug to dry heat in an oven (e.g., at 105°C) for a specified duration.

-

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples to an appropriate pH before analysis.

-

Analysis:

-

Analyze all stressed and control samples by a stability-indicating HPLC-PDA method.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

The use of a PDA detector can help in assessing peak purity and comparing the UV spectra of the parent drug and degradation products.

-

If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

-

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the known degradation pathway of Lidocaine.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Caption: Primary Degradation Pathway of Lidocaine.

Conclusion

The data and protocols presented in this technical guide provide a robust framework for understanding and evaluating the solubility and stability of this compound. By leveraging the extensive knowledge base of the closely related compound, Lidocaine, researchers and drug development professionals can make informed decisions during the formulation development process. Adherence to systematic experimental protocols, as outlined, will ensure the generation of high-quality, reliable data, ultimately contributing to the development of safe, effective, and stable pharmaceutical products.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Leucinocaine

A Note on the Subject Compound:

Initial research into "Leucinocaine" revealed a significant scarcity of publicly available scientific data regarding its pharmacokinetics, pharmacodynamics, and mechanism of action. While a unique chemical entity for this compound (CID 68648) exists in the PubChem database with the molecular formula C17H28N2O2, comprehensive studies detailing its pharmacological properties are not readily accessible.

In light of this, and with the aim of providing a thorough and technically detailed guide in the spirit of the user's request, this document will focus on the well-researched and structurally related amino amide local anesthetic, Lidocaine (also known as Lignocaine). The extensive body of literature on Lidocaine allows for a comprehensive exploration of the core principles of pharmacokinetics and pharmacodynamics relevant to this class of drugs, fulfilling the detailed requirements of this guide.

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lidocaine

This guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent. It is intended for researchers, scientists, and drug development professionals.

Introduction

Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, was first synthesized in 1943 and introduced into clinical practice in 1948.[1] It has since become an essential medicine due to its rapid onset and intermediate duration of action.[1] This document will delve into its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its molecular mechanisms of action and the signaling pathways it modulates.

Pharmacokinetics

The pharmacokinetic profile of Lidocaine is characterized by rapid absorption and distribution, followed by extensive hepatic metabolism and renal excretion.[1][2][3]

The absorption of Lidocaine is highly dependent on the route of administration and the vascularity of the administration site.

-

Topical Application: Absorption through intact skin is poor, but it is readily absorbed across mucous membranes and damaged skin.

-

Injection: Following injection, the rate of absorption is influenced by the vascularity of the tissue. The time to peak plasma concentration varies with the injection site.

-

Oral Administration: While well-absorbed from the gastrointestinal tract, Lidocaine has a low oral bioavailability (approximately 35%) due to significant first-pass metabolism in the liver.

Lidocaine is widely distributed throughout the body's tissues.

-

Protein Binding: In the plasma, Lidocaine is moderately bound (60-80%) to alpha-1-acid glycoprotein.

-

Volume of Distribution: The volume of distribution is approximately 1.1 to 2.1 L/kg in healthy adults. This can be decreased in patients with congestive heart failure.

-

Tissue Penetration: Lidocaine readily crosses the blood-brain barrier and the placenta.

Lidocaine is primarily and extensively metabolized in the liver (approximately 95%) by cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathway is oxidative N-dealkylation to form two active metabolites: monoethylglycinexylidide (MEGX) and glycinexylidide (GX). MEGX is a less potent sodium channel blocker than Lidocaine but has a longer half-life.

The metabolites of Lidocaine and a small amount of unchanged drug are excreted by the kidneys. Less than 10% of the administered dose is excreted unchanged in the urine. The elimination half-life of Lidocaine is approximately 1.5 to 2 hours in adults.

Table 1: Key Pharmacokinetic Parameters of Lidocaine

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~35% | |

| Protein Binding | 60-80% | |

| Volume of Distribution | 1.1 - 2.1 L/kg | |

| Elimination Half-life | 1.5 - 2 hours | |

| Metabolism | Hepatic (CYP3A4) | |

| Primary Metabolites | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX) | |

| Excretion | Renal |

Pharmacodynamics

Lidocaine's primary pharmacodynamic effect is the reversible blockade of nerve impulse conduction. It also exerts effects on the cardiovascular and central nervous systems.

The principal mechanism of action of Lidocaine is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane. By binding to the intracellular portion of the VGSC, Lidocaine stabilizes the channel in its inactivated state. This action prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials in nerve fibers. This leads to a dose-dependent increase in the threshold for electrical excitability, a reduction in the rate of rise of the action potential, and a slowing of impulse conduction, ultimately resulting in a local anesthetic effect.

Beyond its primary action on VGSCs, Lidocaine has been shown to interact with other ion channels and receptors, which may contribute to its analgesic and anti-inflammatory properties. These include:

-

Potassium Channels: Lidocaine can inhibit certain potassium channels.

-

Calcium Channels: High concentrations of Lidocaine can block calcium channels.

-

G-protein Coupled Receptors (GPCRs): Lidocaine has been shown to interact with various GPCRs.

-

N-methyl-D-aspartate (NMDA) Receptors: Lidocaine can act as an NMDA receptor antagonist, which may contribute to its effects on neuropathic pain.

The primary signaling pathway affected by Lidocaine is the propagation of the action potential along nerve axons. However, its anti-inflammatory effects are mediated through the modulation of intracellular signaling cascades.

-

Nerve Conduction Blockade: This is a direct consequence of the physical obstruction of the sodium channel pore, preventing ion flux and subsequent signal transduction.

-

Anti-inflammatory Signaling: Lidocaine has been shown to attenuate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This is thought to occur, in part, through the inhibition of the NF-κB signaling pathway.

Diagram 1: Simplified Signaling Pathway of Lidocaine's Anesthetic Action

Caption: Lidocaine diffuses across the neuronal membrane and binds to the intracellular aspect of voltage-gated sodium channels, leading to their inactivation and the blockade of nerve impulse propagation.

Experimental Protocols

A variety of in vitro and in vivo experimental methods are employed to study the pharmacokinetics and pharmacodynamics of Lidocaine.

-

Patch-Clamp Electrophysiology:

-

Objective: To measure the effect of Lidocaine on the function of specific ion channels (e.g., VGSCs) in isolated cells.

-

Methodology: A glass micropipette forms a high-resistance seal with the membrane of a single cell (e.g., a neuron or cardiomyocyte). This allows for the precise control of the membrane potential and the recording of ionic currents flowing through individual channels. Different concentrations of Lidocaine are applied to the cell, and the changes in channel gating (opening, closing, inactivation) are recorded and analyzed.

-

Diagram 2: Experimental Workflow for Patch-Clamp Analysis of Lidocaine

References

In Vitro Activity of Leucinocaine: A Review of Available Scientific Literature

References

- 1. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. Lidocaine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lignocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Leucinocaine: A Technical Guide to Binding Affinity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative binding affinity data and detailed experimental protocols for Leucinocaine are limited. This guide utilizes data from the closely related and well-studied local anesthetic, Lidocaine, to provide a comprehensive framework for understanding the binding characteristics and molecular targets of amino-amide local anesthetics. The principles and methodologies described herein are directly applicable to the study of this compound.

Introduction

This compound is a local anesthetic belonging to the amino-amide class. Like other drugs in this category, its primary mechanism of action involves the blockade of nerve impulse conduction by targeting voltage-gated sodium channels.[1][2] This guide provides an in-depth overview of the binding affinity, molecular targets, and the experimental protocols used to characterize these interactions, drawing parallels from the extensive research on Lidocaine.

Primary Molecular Target: Voltage-Gated Sodium Channels

The principal pharmacological target for this compound and other local anesthetics is the voltage-gated sodium (Na+) channel.[1][3][4] These transmembrane proteins are essential for the initiation and propagation of action potentials in excitable cells, including neurons. By binding to these channels, local anesthetics inhibit the influx of sodium ions, thereby preventing membrane depolarization and blocking the transmission of nerve signals.

Mechanism of Action

This compound, like Lidocaine, is expected to exhibit a state-dependent binding mechanism, showing a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This state-dependent interaction is a key feature of their clinical efficacy. The binding site for local anesthetics is located in the inner pore of the sodium channel.

Binding Affinity of Amino-Amide Local Anesthetics (Lidocaine as a proxy)

The binding affinity of a drug to its target is a critical parameter in drug development, influencing its potency and duration of action. For local anesthetics, this is often quantified using metrics such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50).

Quantitative Binding Data for Lidocaine

The following table summarizes key binding affinity data for Lidocaine with various sodium channel isoforms.

| Drug | Target | Parameter | Value (µM) | Experimental Conditions | Reference |

| Lidocaine | Cardiac Na+ Channels | Kd | ~10 | Depolarized holding potential (inactivated state) | |

| Lidocaine | Cardiac Na+ Channels | Kd | >300 | Negative holding potential (resting state) | |

| Lidocaine | hH1a (human heart) Na+ Channel | Kd | 433 | -130 mV holding potential | |

| Lidocaine | rSkM1 (rat skeletal muscle) Na+ Channel | Kd | 2128 | -130 mV holding potential | |

| Lidocaine | aNaV1.5 (adult) | IC50 | 20 | Whole-cell voltage-clamp, HEK-293 cells | |

| Lidocaine | nNaV1.5 (neonatal) | IC50 | 17 | Whole-cell voltage-clamp, HEK-293 cells | |

| Lidocaine | NaV1.7 Channels | - | - | Lidocaine inhibition is decreased by slow inactivation |

Other Potential Molecular Targets

While voltage-gated sodium channels are the primary targets, research on Lidocaine suggests that other ion channels and receptors may also be affected, contributing to its overall pharmacological profile. These may include:

-

Potassium Channels: Some studies suggest that local anesthetics can also block certain types of potassium channels.

-

Calcium Channels: Inhibition of presynaptic calcium channels has been observed.

-

G-Protein Coupled Receptors: Interactions with muscarinic and opioid receptors have been reported.

Experimental Protocols

The characterization of this compound's binding affinity and targets would involve a variety of in vitro and electrophysiological techniques.

Patch-Clamp Electrophysiology

This is the gold standard technique for studying ion channel pharmacology.

-

Objective: To measure the effect of this compound on the ionic currents flowing through voltage-gated sodium channels in real-time.

-

Methodology:

-

Cell Preparation: Isolated neurons or cells expressing specific sodium channel subtypes (e.g., HEK-293 cells) are used.

-

Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the membrane potential and recording of the total ion current from the entire cell.

-

Voltage Protocols: Specific voltage protocols are applied to elicit channel opening and inactivation.

-

Drug Application: this compound at various concentrations is applied to the cells, and the resulting changes in the sodium current are measured to determine IC50 values and to study the state-dependence of the block.

-

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kd) of this compound to its target receptor in a cell-free system.

-

Methodology:

-

Membrane Preparation: Membranes from tissues or cells expressing the target receptor are isolated.

-

Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the target site.

-

Competition: Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding.

-

Detection: The amount of bound radioactivity is measured, and the data is used to calculate the Ki (inhibition constant), which is related to the Kd.

-

Equilibrium Dialysis

-

Objective: To determine the extent of plasma protein binding of this compound.

-

Methodology:

-

A semi-permeable membrane separates a chamber containing a plasma sample with this compound from a chamber with a buffer solution.

-

The system is allowed to reach equilibrium.

-

The concentration of free this compound that has diffused across the membrane is measured.

-

This allows for the calculation of the fraction of the drug that is bound to plasma proteins like alpha-1-acid glycoprotein.

-

Visualizations

Signaling Pathway

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for characterizing this compound's effect on sodium channels.

Logical Relationship: State-Dependent Binding

Caption: State-dependent binding affinity of this compound to sodium channels.

References

- 1. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lignocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Lidocaine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

The Metabolic and Degradation Landscape of Lidocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic and degradation pathways of lidocaine, a widely used local anesthetic and antiarrhythmic agent. The following sections detail its biotransformation, identify its major metabolites, summarize key quantitative data, and provide insights into the experimental protocols used for its study.

Introduction

Lidocaine, also known as lignocaine, is an amino amide-type local anesthetic.[1] Its clinical efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism.[2][3][4] Understanding the metabolic fate of lidocaine is crucial for predicting its therapeutic window, potential drug-drug interactions, and toxicity. This guide synthesizes current knowledge on the metabolic and degradation pathways of lidocaine to support further research and development in this area.

Metabolic Pathways

Lidocaine undergoes extensive and rapid metabolism, primarily in the liver, with approximately 90% of the administered dose being biotransformed before renal excretion.[2] The major metabolic reactions are N-dealkylation, hydrolysis, and hydroxylation.

N-dealkylation

The principal metabolic pathway for lidocaine is sequential N-dealkylation, mediated mainly by the cytochrome P450 isoenzymes CYP3A4 and CYP1A2.

-

Formation of Monoethylglycinexylidide (MEGX): The first and major step is the removal of one of the N-ethyl groups to form monoethylglycinexylidide (MEGX). MEGX is an active metabolite with antiarrhythmic and anticonvulsant properties, exhibiting about 80-90% of the potency of lidocaine.

-

Formation of Glycinexylidide (GX): MEGX is further dealkylated to form glycinexylidide (GX), which is a less potent and largely inactive metabolite.

Hydrolysis

Lidocaine and its dealkylated metabolites can undergo hydrolysis of the amide bond to yield 2,6-xylidine. This reaction can be catalyzed by carboxylesterases.

Hydroxylation

Aromatic hydroxylation of the 2,6-dimethylphenyl ring is another metabolic route. The primary product of this pathway is 4-hydroxy-2,6-xylidine, which is the major metabolite excreted in the urine. Hydroxylation can also occur on the aromatic ring of lidocaine and its dealkylated metabolites, for instance, forming 3-hydroxylidocaine, although this is a minor pathway in humans.

The following diagram illustrates the primary metabolic pathways of lidocaine.

Caption: Primary metabolic pathways of lidocaine.

Degradation Pathways

Forced degradation studies are essential to understand the chemical stability of a drug and to develop stability-indicating analytical methods. Lidocaine has been shown to be relatively stable under various stress conditions.

-

Acidic and Alkaline Conditions: Lidocaine is generally stable in acidic and neutral aqueous solutions. However, some degradation is observed under strong alkaline conditions at elevated temperatures, leading to hydrolysis of the amide bond to form 2,6-dimethylaniline.

-

Oxidative Conditions: Significant degradation of lidocaine occurs in the presence of oxidizing agents like hydrogen peroxide (H₂O₂). The nitrogen atom in the diethylamino group can be oxidized to form an N-oxide.

-

Photolytic and Thermal Conditions: Lidocaine is generally stable under photolytic and dry heat conditions.

Quantitative Data

The following tables summarize key pharmacokinetic parameters and analytical performance data for lidocaine and its metabolites.

Table 1: Pharmacokinetic Parameters of Lidocaine and its Metabolites

| Parameter | Lidocaine | MEGX | GX | Reference |

| Half-life (t½) | 1.5 - 2.0 hours (after bolus) | ~1.3 hours | 1.6 - 4.0 hours | |

| >3 hours (prolonged infusion) | ||||

| Clearance (CL) | 13 - 17 mL/min/kg | - | - | |

| 58 ± 18 L/hr | - | - | ||

| Volume of Distribution (Vd) | 0.6 - 4.5 L/kg | - | - | |

| Maximum Concentration (Cmax) | 542.48 ± 102.20 ng/mL (SC) | 11.77 ± 11.08 ng/mL (SC) | - | |

| 2097 ng/mL (infusion) | 336.6 ng/mL (infusion) | 72.66 ng/mL (infusion) | ||

| Time to Cmax (Tmax) | 0.61 ± 0.24 h (SC) | 0.78 h (SC) | - | |

| 2.89 h (infusion) | 5.14 h (infusion) | 9.88 h (infusion) | ||

| Area Under the Curve (AUCinf) | 856.03 ± 82.67 hng/mL (SC) | - | 1786.53 ± 32.59 hng/mL (IV) | |

| Protein Binding | 60 - 80% | 14.3 ± 3.0% | 5 ± 4% |

Table 2: Analytical Method Performance for Quantification of Lidocaine and Metabolites

| Analytical Method | Analyte(s) | LLOQ | Linearity Range | Reference |

| HPLC-UV | Lidocaine, MEGX | 50 ng/mL | 50 - 5000 ng/mL | |

| HPLC-MS/MS | Lidocaine | 15.625 ng/mL | 15.625 - 2000 ng/mL | |

| MEGX | 1.5625 ng/mL | 1.5625 - 200 ng/mL | ||

| GX | 1.5625 ng/mL | 1.5625 - 200 ng/mL | ||

| UPLC-MS/MS | Lidocaine | 10 ng/mL | 10 - 5000 ng/mL | |

| MEGX | 2 ng/mL | 2 - 1000 ng/mL | ||

| GX | 2 ng/mL | 2 - 500 ng/mL |

Experimental Protocols

This section provides an overview of common experimental methodologies for studying lidocaine metabolism and degradation.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a standard method to investigate the hepatic metabolism of a drug.

Objective: To determine the in vitro metabolism of lidocaine and identify its metabolites using human liver microsomes.

Materials:

-

Lidocaine

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture in phosphate buffer (pH 7.4) containing human liver microsomes and lidocaine at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant, add an internal standard, and analyze using a validated LC-MS/MS method to identify and quantify lidocaine and its metabolites.

HPLC Method for Quantification of Lidocaine and its Metabolites in Plasma

This protocol describes a typical HPLC method for the simultaneous determination of lidocaine and its major metabolites in plasma.

Objective: To quantify the concentrations of lidocaine, MEGX, and GX in plasma samples.

Materials:

-

Plasma samples containing lidocaine and its metabolites

-

Internal standard (e.g., a deuterated analog of lidocaine)

-

Protein precipitation agent (e.g., acetonitrile) or solid-phase extraction (SPE) cartridges

-

HPLC system with a C18 column and a UV or MS/MS detector

-

Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer like ammonium acetate or phosphate buffer)

Procedure:

-

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma, add a specified volume of cold acetonitrile and the internal standard. Vortex to mix and then centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the plasma sample (with internal standard). Wash the cartridge to remove interferences. Elute the analytes with an appropriate solvent.

-

-

Evaporation and Reconstitution: Evaporate the supernatant (from protein precipitation) or the eluate (from SPE) to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.

-

HPLC Analysis: Inject a specific volume of the reconstituted sample into the HPLC system.

-

Chromatographic Conditions: Use a C18 column with a gradient elution of the mobile phase to separate lidocaine, MEGX, GX, and the internal standard.

-

Detection: Detect the analytes using a UV detector at a specific wavelength (e.g., 210 nm) or an MS/MS detector in multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity.

-

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations of the analytes in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

The following diagram illustrates a general workflow for metabolite identification.

Caption: A typical workflow for drug metabolite identification.

Conclusion

The metabolism of lidocaine is a complex process involving multiple enzymatic pathways, leading to the formation of both active and inactive metabolites. A thorough understanding of these pathways, as well as the chemical stability of the parent drug, is essential for its safe and effective clinical use. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with lidocaine and related compounds. Continued research in this area will further refine our understanding and potentially lead to improved therapeutic strategies.

References

A Technical Guide to the Theoretical and Computational Analysis of Amino Amide and Amino Ester Local Anesthetics, with a Focus on Lidocaine as an Archetype for Leucinocaine-Related Compounds

Disclaimer: As of late 2025, dedicated theoretical and computational studies specifically on Leucinocaine are not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive overview of the established theoretical frameworks and computational methodologies applied to the broader class of amino amide and amino ester local anesthetics. Lidocaine, a structurally and functionally related compound, will be used as a primary exemplar to illustrate these principles. This compound is recognized as a related substance to Lidocaine Hydrochloride[1].

Introduction

Local anesthetics are a class of drugs that reversibly block nerve signal transmission, leading to a loss of sensation in a localized area of the body. Their mechanism of action, primarily involving the blockade of voltage-gated sodium channels, has been the subject of extensive theoretical and computational investigation[2][3][4][5]. These studies are crucial for understanding structure-activity relationships, predicting pharmacokinetic and pharmacodynamic properties, and designing novel anesthetic agents with improved efficacy and safety profiles. This guide provides an in-depth look at the theoretical underpinnings and computational approaches used to study these compounds, targeted at researchers, scientists, and professionals in drug development.

Core Theoretical Principles

The action of local anesthetics is governed by their physicochemical properties and their interaction with the biological environment at a molecular level.

1. Chemical Structure and Ionization State:

Local anesthetics are typically weak bases, structurally composed of three parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary or secondary amine. This amphipathic nature is critical for their function.

The ionization state of the amine group, determined by its pKa and the physiological pH, is a key factor in its anesthetic activity. The un-ionized, lipid-soluble form of the molecule is necessary to cross the nerve cell membrane, while the ionized, cationic form is active in blocking the sodium channel from the intracellular side. The Henderson-Hasselbalch equation is fundamental to understanding this equilibrium.

2. Mechanism of Action at the Voltage-Gated Sodium Channel:

The primary target of local anesthetics is the voltage-gated sodium channel in nerve cell membranes. By binding to a specific site within the channel pore, these drugs stabilize the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. This leads to a block in nerve conduction. The affinity of a local anesthetic for the sodium channel is state-dependent, with a higher affinity for the open and inactivated states than the resting state.

Computational Methodologies and Data

Computational studies, ranging from molecular docking to quantum mechanical calculations, have provided significant insights into the behavior of local anesthetics.

Molecular Docking and Binding Site Analysis:

Molecular docking simulations are used to predict the binding conformation and affinity of local anesthetics to the sodium channel. These studies help to identify key amino acid residues involved in the drug-receptor interaction and to understand the structural basis for the anesthetic's potency.

Quantum Mechanical Studies:

Quantum mechanical calculations are employed to determine the electronic properties of local anesthetic molecules, such as their charge distribution and conformational energies. This information is valuable for understanding their reactivity and interaction with the sodium channel. Lidocaine, for example, exhibits considerable conformational flexibility due to the high lability of its amide and ethyl groups.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of local anesthetics and their biological activity. These models can be used to predict the potency and toxicity of new drug candidates.

Pharmacokinetic and Pharmacodynamic Data:

The following tables summarize key quantitative data for Lidocaine, which serves as a representative amino amide local anesthetic.

| Pharmacokinetic Parameters of Lidocaine | |

| Parameter | Value |

| pKa | 7.7 |

| Onset of Action (IV) | ~1 minute |

| Protein Binding | 60-80% (primarily to alpha-1-acid glycoprotein) |

| Metabolism | ~95% hepatic (primarily by CYP3A4) |

| Elimination Half-life | 1.5 - 2 hours |

| Physicochemical Properties of Lidocaine | |

| Property | Value |

| Molecular Formula | C14H22N2O |

| Molecular Weight | 234.34 g/mol |

Experimental Protocols

The theoretical and computational findings are validated through various experimental techniques.

1. In Vitro Electrophysiology (Patch-Clamp Technique):

This technique is the gold standard for studying the effects of local anesthetics on ion channels.

-

Cell Preparation: Neuronal cells or other cells expressing the target voltage-gated sodium channels are isolated and cultured.

-

Measurement: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through a single channel or the whole cell.

-

Application: The local anesthetic is applied to the cells, and the resulting changes in sodium channel currents are recorded to determine the drug's blocking potency and kinetics.

2. In Vivo Anesthetic Potency and Duration (Rat Sciatic Nerve Block Model):

This model is used to assess the in vivo efficacy of local anesthetics.

-

Animal Model: Adult male Wistar rats are commonly used.

-

Anesthesia: The animals are lightly anesthetized.

-

Injection: A defined volume and concentration of the local anesthetic solution is injected near the sciatic nerve.

-

Assessment: The onset, depth, and duration of the nerve block are measured by assessing sensory and motor function at regular intervals.

Visualizing a Key Workflow

The following diagram illustrates a typical workflow for the development and analysis of novel local anesthetics, integrating both computational and experimental approaches.

Caption: Workflow for Novel Local Anesthetic Development.

Visualizing the Mechanism of Action

The following diagram illustrates the state-dependent blockade of the voltage-gated sodium channel by a local anesthetic.

Caption: State-Dependent Sodium Channel Blockade.

Conclusion

The study of local anesthetics is a mature field that has greatly benefited from the integration of theoretical principles and computational methods with experimental validation. While specific computational data on this compound is sparse, the established methodologies applied to analogous compounds like Lidocaine provide a robust framework for its future investigation. By leveraging these approaches, researchers can continue to unravel the complex mechanisms of local anesthesia and design next-generation therapeutics with enhanced clinical profiles.

References

- 1. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lidocaine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 5. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Leucinocaine for In Vivo Nerve Block Experiments

Disclaimer: Publicly available research specifically detailing the use of Leucinocaine for in vivo nerve block experiments is limited. The following application notes and protocols are based on established methodologies for other local anesthetics, such as those belonging to the ester and amide classes. Researchers should consider this information as a foundational guide and undertake dose-finding and safety studies to determine the optimal parameters for this compound in their specific experimental models.

Introduction to this compound

This compound is a benzoate ester compound with local anesthetic properties.[1] Like other local anesthetics, it is designed to reversibly block nerve impulse transmission, resulting in a temporary and localized loss of sensation. Its primary application in a research setting is for in vivo nerve block experiments to study pain mechanisms, evaluate analgesic efficacy, and investigate the pharmacology of local anesthetics.

Mechanism of Action

The fundamental mechanism of action for local anesthetics like this compound involves the blockade of voltage-gated sodium channels (VGSCs) within the nerve cell membrane.[2][3][4][5] The process can be summarized as follows:

-

Membrane Permeation: The uncharged, lipophilic form of the anesthetic molecule diffuses across the nerve sheath and the lipid bilayer of the neuronal membrane into the axoplasm.

-

Re-equilibration: Once inside the axon, an equilibrium is established between the uncharged and the protonated (charged) forms of the this compound molecule.

-

Channel Blockade: The charged form of the anesthetic then binds to a specific receptor site within the pore of the voltage-gated sodium channel, primarily when the channel is in the open or inactivated state.

-

Inhibition of Action Potential: This binding inhibits the influx of sodium ions that is essential for the depolarization of the nerve membrane. Consequently, the threshold for excitation increases, the rate of rise of the action potential slows, and nerve impulse propagation is blocked.

This reversible blockade of nerve conduction prevents the transmission of nociceptive signals from the periphery to the central nervous system, resulting in analgesia in the innervated area.

Data Presentation

The following tables provide example quantitative data for commonly used local anesthetics in animal models. These values can serve as a comparative reference when designing experiments with this compound.

Table 1: Comparative Efficacy and Duration of Common Local Anesthetics in a Rat Sciatic Nerve Block Model

| Local Anesthetic | Concentration (%) | Onset of Action (minutes) | Duration of Sensory Block (minutes) | Duration of Motor Block (minutes) |

| Lidocaine | 1.0 - 2.0 | 5 - 15 | 60 - 120 | 45 - 90 |

| Bupivacaine | 0.25 - 0.5 | 10 - 20 | 240 - 480 | 180 - 360 |

| Mepivacaine | 1.0 - 2.0 | 5 - 15 | 120 - 180 | 90 - 150 |

Note: Data are approximate and can vary based on the specific experimental conditions, including the volume of injection, the precise location of the block, and the method of assessment.

Table 2: Recommended Starting Doses for Common Local Anesthetics in Rodent Models

| Animal Model | Local Anesthetic | Maximum Recommended Dose (mg/kg) |

| Rat | Lidocaine | 4-6 |

| Bupivacaine | 1-2 | |

| Mouse | Lidocaine | 4-6 |

| Bupivacaine | 1-2 |

Source: Adapted from veterinary anesthesia guidelines. These doses are for general guidance and should be adjusted based on experimental endpoints and observed toxicity.

Experimental Protocols

Protocol 1: Sciatic Nerve Block in a Rat Model for the Evaluation of Analgesic Efficacy

This protocol describes a method for performing a sciatic nerve block in rats and assessing the sensory and motor blockade using the hot plate test and a modified postural assessment.

Materials:

-

This compound solution at desired concentrations (e.g., 0.5%, 1%, 2%)

-

Vehicle control (e.g., sterile saline)

-

Positive control (e.g., 1% Lidocaine or 0.25% Bupivacaine)

-

Male Sprague-Dawley rats (250-300g)

-

Tuberculin syringes (1 mL) with 27-30 gauge needles

-

Electric clippers

-

Nerve stimulator (optional, for precise nerve localization)

-

Hot plate analgesia meter

-

Digital balance for postural thrust measurement

Procedure:

1. Animal Preparation and Acclimation: a. Acclimate rats to the laboratory environment and handling for at least 3-5 days prior to the experiment. b. On the day of the experiment, allow the animals to acclimate to the testing room for at least 1 hour. c. Gently restrain the rat and shave the fur over the lateral aspect of the thigh, from the hip to the knee, to visualize the injection site.

2. Drug Administration (Sciatic Nerve Block): a. Anesthetize the rat lightly with isoflurane or another suitable short-acting anesthetic to prevent movement during injection. b. Position the rat in lateral recumbency with the leg to be injected facing upwards. c. Palpate the greater trochanter of the femur and the ischial tuberosity. The sciatic nerve is located in the groove between these two landmarks. d. Insert the needle perpendicular to the skin, just caudal to the greater trochanter. e. (Optional) If using a nerve stimulator, set it to a low current (e.g., 0.2-0.5 mA) and advance the needle until motor contractions of the distal hindlimb are observed, indicating proximity to the sciatic nerve. f. Slowly inject a standardized volume (e.g., 0.1-0.2 mL) of the this compound solution, vehicle, or positive control. g. Withdraw the needle and allow the animal to recover from anesthesia in a clean cage.

3. Assessment of Sensory Blockade (Hot Plate Test): a. At predetermined time points post-injection (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), place the rat on the surface of the hot plate analgesia meter, maintained at a constant temperature (e.g., 52-55°C). b. Record the latency (in seconds) for the rat to exhibit a nociceptive response, such as licking, shaking, or jumping of the injected paw. c. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the rat does not respond by the cut-off time, remove it from the hot plate and record the latency as the cut-off time. d. The onset of sensory block is defined as the first time point at which a significant increase in latency is observed compared to baseline. e. The duration of sensory block is the time until the latency returns to baseline levels.

4. Assessment of Motor Blockade (Postural Thrust): a. At the same time points as the sensory assessment, evaluate motor function. b. Hold the rat vertically and gently lower it so that the hind paw of the injected limb makes contact with the pan of a digital balance. c. The force exerted by the limb (extensor postural thrust) will be registered on the balance. A decrease in the force exerted compared to the contralateral limb or baseline indicates motor blockade. d. The onset of motor block is the first time point at which a significant reduction in postural thrust is observed. e. The duration of motor block is the time until the postural thrust returns to baseline levels.

5. Data Analysis: a. For each group, calculate the mean ± SEM for the latency in the hot plate test and the force in the postural thrust test at each time point. b. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different concentrations of this compound with the vehicle and positive control groups.

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

Caption: Signaling pathway of this compound, a local anesthetic.

Experimental Workflow for In Vivo Nerve Block

Caption: Experimental workflow for in vivo nerve block studies.

References

- 1. This compound | 92-23-9 [chemicalbook.com]

- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Leucinocaine in Patch-Clamp Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the application of leucinocaine in patch-clamp electrophysiology is limited in the current literature. The following application notes and protocols are based on extensive research on lidocaine, a structurally related local anesthetic. Researchers should use this information as a guide and optimize the protocols for their specific experimental conditions with this compound.

Introduction

This compound is a local anesthetic agent belonging to the amino-amide class. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1][2][3] Patch-clamp electrophysiology is a powerful technique to investigate the effects of this compound on ion channel function with high resolution, providing valuable insights into its potency, selectivity, and mechanism of action.

These notes provide a comprehensive guide to utilizing patch-clamp techniques for the characterization of this compound's effects on ion channels.

Mechanism of Action

This compound is expected to exhibit a state-dependent block of voltage-gated sodium channels. This means its affinity for the channel is highest when the channel is in the open or inactivated state, a concept explained by the modulated receptor hypothesis.[1][4] This property leads to a "use-dependent" block, where the inhibition of sodium currents becomes more pronounced with repetitive stimulation.